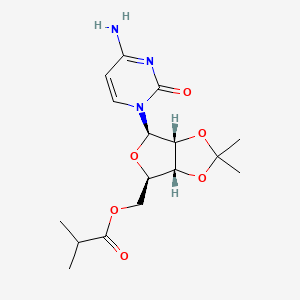![molecular formula C12H11BrN2O5S B11827243 5-Bromo-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde](/img/structure/B11827243.png)
5-Bromo-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde is a complex organic compound featuring a unique bicyclic structure. This compound is characterized by the presence of a bromine atom, a nitrobenzenesulfonyl group, and an azabicyclohexane framework. The combination of these functional groups imparts distinct chemical properties and reactivity to the molecule, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common approach is the [2+2] cycloaddition reaction, which forms the bicyclic core of the molecule. This reaction can be facilitated by photochemical methods, such as using a mercury lamp, although this method can be technically challenging and requires special equipment .
Industrial Production Methods
Scaling up the synthesis for industrial production may involve optimizing reaction conditions to ensure high yield and purity. This could include the use of milder reagents and conditions to avoid the use of toxic substances like stannane reagents, which are less amenable for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed for substitution reactions.
Major Products
Oxidation: Formation of 5-Bromo-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid.
Reduction: Formation of 5-Bromo-3-(4-aminobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Bromo-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Bromo-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde involves its interaction with specific molecular targets. The nitrobenzenesulfonyl group can participate in electrophilic aromatic substitution reactions, while the azabicyclohexane framework can interact with biological receptors. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nitrobromobenzene: Shares the nitro and bromo functional groups but lacks the bicyclic structure.
Bicyclo[2.1.1]hexane derivatives: Similar bicyclic framework but different functional groups.
Oxazolidine-2,4-diones: Similar in having a bicyclic structure but with different heteroatoms and functional groups.
Uniqueness
5-Bromo-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde is unique due to its combination of a bromine atom, nitrobenzenesulfonyl group, and azabicyclohexane framework. This unique combination imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C12H11BrN2O5S |
|---|---|
Poids moléculaire |
375.20 g/mol |
Nom IUPAC |
5-bromo-3-(4-nitrophenyl)sulfonyl-3-azabicyclo[3.1.0]hexane-1-carbaldehyde |
InChI |
InChI=1S/C12H11BrN2O5S/c13-12-5-11(12,8-16)6-14(7-12)21(19,20)10-3-1-9(2-4-10)15(17)18/h1-4,8H,5-7H2 |
Clé InChI |
FEKRPCGSGDRKAC-UHFFFAOYSA-N |
SMILES canonique |
C1C2(C1(CN(C2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])Br)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(9R,9aR)-6-chloro-9a-(prop-2-en-1-yl)-1H,2H,3H,9H,9aH-benzo[b]pyrrolizin-9-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B11827168.png)
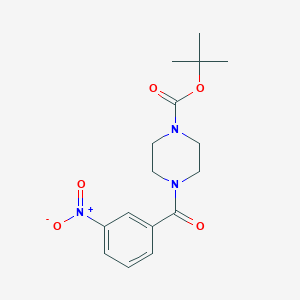

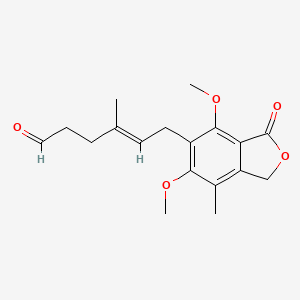




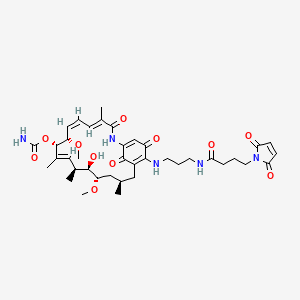
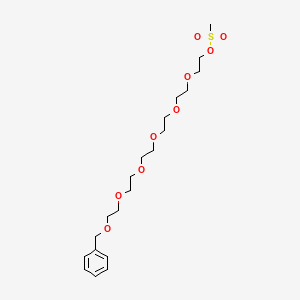
![(S)-3-(2-((tert-butyldiphenylsilyl)oxy)ethyl)-1,4-dioxaspiro[4.5]decan-2-one](/img/structure/B11827247.png)
![Tert-butyl (3R)-3-(tert-butoxycarbonylamino)spiro[3H-benzofuran-2,4'-piperidine]-1'-carboxylate](/img/structure/B11827251.png)

